Product packaging for 2-Chloro-1,4-diaminobenzene(Cat. No.:CAS No. 615-66-7)

2-Chloro-1,4-diaminobenzene

Cat. No.: B1197945
CAS No.: 615-66-7
M. Wt: 142.58 g/mol
InChI Key: MGLZGLAFFOMWPB-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification in Research Contexts

In academic literature and chemical databases, 2-Chloro-1,4-diaminobenzene is identified by several names and classification codes. Its systematic IUPAC name is 2-chlorobenzene-1,4-diamine. google.comchemspider.com It is also commonly referred to as 2-chloro-p-phenylenediamine, 1,4-diamino-2-chlorobenzene, and C.I. Oxidation Base 13A. chemspider.comchemicalbook.com The compound is registered under the CAS Number 615-66-7. chemicalbook.com It belongs to the class of aromatic amines and, more specifically, is a substituted phenylenediamine. rsc.org

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance White to gray to brown powder or crystals. guidechem.com
Melting Point 62-66 °C. britannica.com
Boiling Point ~232-287.9 °C. britannica.comchina-dyestuff.com
Flash Point 127.9 °C. china-dyestuff.com
Solubility Soluble in water (49.61 g/L at 25°C), with good solubility in alcohol and ether, but insoluble in petroleum ether. google.comchina-dyestuff.com

| Density | 1.3 g/cm³. britannica.com |

Historical Overview of Research on this compound

The study of aromatic diamines is closely linked to the development of synthetic dyes in the latter half of the 19th century. The diazotization of aryl amines, a key reaction in the synthesis of azo dyes, was first developed by Peter Griess around 1858. royalsocietypublishing.org This discovery paved the way for the creation of a vast array of synthetic colorants. Aromatic diamines became crucial building blocks in this new industry. britannica.comchina-dyestuff.com For instance, the first successful disazo dye, Bismark brown, was synthesized using m-phenylenediamine. britannica.com

Significance and Research Relevance of this compound

The significance of this compound in academic and industrial research stems from its role as a versatile chemical intermediate. rsc.org Its primary applications are in the synthesis of pigments, high-performance polymers, and heterocyclic compounds with potential pharmaceutical applications. rsc.orgchina-dyestuff.com

In polymer chemistry, it is a monomer used in the production of aramid fibers, which are a class of heat-resistant and strong synthetic fibers. For example, it can be used in a low-temperature polycondensation reaction with terephthaloyl chloride to form functionalized aromatic polyamides. mdpi.commdpi.com The introduction of the chlorine atom can improve the solubility of the resulting polyamide. mdpi.com

In the synthesis of colorants, it serves as a precursor for various azo and disperse dyes. china-dyestuff.com The presence of the chloro and amino groups on the benzene (B151609) ring allows for the creation of durable and stable pigments used in textiles, coatings, and cosmetics. britannica.com

Furthermore, this compound is a valuable precursor in heterocyclic chemistry. It is used in the synthesis of quinoxalines, which are nitrogen-containing heterocyclic compounds with a wide range of reported biological activities. scispace.cominnovareacademics.inmdpi.com For example, it can be reacted with α-dicarbonyl compounds to form the quinoxaline (B1680401) ring system. scispace.com

Detailed Research Findings

Recent research has continued to explore the utility of this compound in various synthetic applications.

Table 2: Selected Research Applications of this compound

Application Area Reactants Reaction Type Product Research Focus
Polymer Chemistry This compound, Terephthaloyl chloride, Hydroxyl-terminated liquid nitrile rubber Low-temperature polycondensation Hydroxyl and ethylene (B1197577) functionalized aromatic polyamides To synthesize sizing agents to improve the adhesion properties of aramid fiber/vinyl epoxy composites. mdpi.com
Heterocyclic Synthesis 4-chloro-1,2-diaminobenzene, Oxalic acid dihydrate Condensation 6-Chloro-1,2,3,4-tetrahydroquinoxaline-2,3-dione Synthesis of quinoxalinone derivatives for evaluation of antibacterial properties. scispace.com

| Heterocyclic Synthesis | 4-chloro-1,2-diamino benzene, Cholest-4-en-3-one | Condensation | 5α-cholest-3-eno-[3, 4-b]-7´(8´)-chloroquinoxaline | Design and development of new chiral drugs based on steroidal quinoxalines. mdpi.com |

Spectroscopic Data

The structural characterization of this compound and related compounds is well-documented in the scientific literature, providing a basis for its identification and the analysis of its reaction products.

Table 3: Spectroscopic Data for 1,4-Diaminobenzene (Reference Compound)

Spectroscopy Type Solvent Chemical Shift (δ ppm) / Wavenumber (cm⁻¹)
¹H NMR DMSO 4.38 (s, 4H, NH₂), 6.36-6.48 (m, 2H, ArH), 6.49-6.52 (m, 2H, ArH). rsc.org
¹³C NMR DMSO 114.98, 117.73, 135.39. rsc.org
FTIR KBr pellet The spectrum shows characteristic peaks for N-H stretching, C-H stretching, C=C stretching of the aromatic ring, and C-N stretching.

| UV-Vis | EtOH | λmax at 318 nm. guidechem.com |

Note: The NMR data provided is for the parent compound 1,4-diaminobenzene as a reference, sourced from a supporting information file of a research article. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2 B1197945 2-Chloro-1,4-diaminobenzene CAS No. 615-66-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGLZGLAFFOMWPB-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7ClN2
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

615-46-3 (di-hydrochloride), 61702-44-1 (sulfate[1:1]), 6219-71-2 (unspecified sulfate)
Record name 2-Chloro-p-phenylenediamine
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DSSTOX Substance ID

DTXSID3043944
Record name 2-Chloro-1,4-diaminobenzene
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Molecular Weight

142.58 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 2-Chloro-p-phenylenediamine
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CAS No.

615-66-7
Record name 2-Chloro-p-phenylenediamine
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Record name 1,4-Benzenediamine, 2-chloro-
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Record name 2-CHLORO-P-PHENYLENEDIAMINE
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Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthesis Routes for 2-Chloro-1,4-diaminobenzene

The production of this compound typically commences with a substituted nitrobenzene (B124822), which then undergoes reduction to form the desired diamine.

A prevalent method for synthesizing this compound involves the reduction of a nitro-precursor, such as 1-chloro-2,4-dinitrobenzene (B32670). This transformation can be achieved through catalytic hydrogenation. For instance, using Raney nickel as a catalyst in methanol (B129727) under hydrogen pressure, 1-chloro-2,4-dinitrobenzene can be hydrogenated to yield 1-Chloro-2,4-diaminobenzene with high purity and in quantitative yield. prepchem.com

Another approach involves the partial reduction of dinitroanilines. For example, 2,4-dinitroaniline (B165453) can be selectively reduced to 1,2-diamino-4-nitrobenzene using reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) in an alcohol solution. orgsyn.org The reaction is carefully controlled to maintain the temperature between 45° and 55°C, leading to the formation of the desired product. orgsyn.org While this example yields a nitro-substituted diaminobenzene, similar principles of selective reduction are applied to obtain this compound from appropriate chlorinated dinitrobenzene precursors.

The choice of reducing agent and reaction conditions is crucial for achieving high selectivity and yield, especially when other reducible functional groups are present on the aromatic ring. Modern methods often employ sophisticated catalytic systems to enhance the efficiency and environmental friendliness of the reduction process. For example, platinum nanoparticles stabilized with N-heterocyclic ligands have been used for the chemoselective reduction of functionalized nitroarenes, tolerating sensitive groups like carbonyls and halogens.

Following synthesis, purification of this compound is essential to remove impurities and obtain a high-purity product. Recrystallization is a common and effective technique. One documented method involves dissolving the crude product in hot water with hydrochloric acid, followed by filtration and precipitation with ammonia. orgsyn.org

A specific industrial method details the recrystallization of 2-chloro-1,4-phenylenediamine from toluene (B28343). google.com In this process, the crude material is dissolved in toluene at a temperature of 60-90°C. google.com The hot solution is then filtered to remove insoluble impurities. google.com The filtrate is gradually cooled to 30-35°C and then further chilled to 5-15°C to induce crystallization. google.com This controlled cooling process ensures the formation of well-defined crystals and allows for a high recovery yield of at least 95%. google.com The purified product is then collected by filtration and dried. google.com

Another purification strategy involves dissolving the sulfate (B86663) salt of 2-chloro-1,4-phenylenediamine in water, neutralizing it with sodium hydroxide, and then extracting the free base with an organic solvent like ethyl ether. prepchem.com The product is then purified by repeated recrystallization from a solvent such as chlorobenzene. prepchem.com High-performance liquid chromatography (HPLC) methods have also been developed for the analysis and separation of this compound sulfate, utilizing reverse-phase columns. sielc.com

Purification Technique Solvent/Reagents Key Process Steps Outcome
Recrystallization TolueneDissolution at 60-90°C, hot filtration, controlled cooling to 5-15°C, filtration, and drying. google.comHigh purity this compound with a yield of at least 95%. google.com
Extraction and Recrystallization Water, Sodium Hydroxide, Ethyl Ether, ChlorobenzeneDissolution of sulfate salt in water, neutralization, extraction with ether, and repeated recrystallization from chlorobenzene. prepchem.comPurified this compound. prepchem.com
Acid-Base Purification Water, Hydrochloric Acid, AmmoniaDissolving in hot acidic water, filtration, and precipitation with ammonia. orgsyn.orgPurified product from crude reaction mixture. orgsyn.org

Reduction of Nitro-Precursors in this compound Synthesis

Derivatization and Functionalization Strategies

The presence of two reactive amino groups and a chloro substituent makes this compound a valuable starting material for synthesizing a variety of derivatives.

The amino groups of this compound can undergo various reactions to create substituted analogues. For example, it can serve as a precursor in the synthesis of more complex molecules like clozapine, an antipsychotic drug. In one synthetic route, 2-chlorobenzoic acid reacts with 4-chloro-1,2-diamino benzene (B151609) in an Ullman reaction. researchgate.net While not directly using this compound, this illustrates the types of coupling reactions that substituted diaminobenzenes undergo.

Furthermore, 1,4-diaminobenzene and its derivatives are key intermediates in the production of polymers. weebly.comresearchgate.net For instance, they can be reacted with dicarboxylic acids to form polyamides. alecreedacademy.co.uk The specific properties of the resulting polymer can be tailored by the substituents on the diaminobenzene ring.

A significant derivatization of this compound involves the formation of Schiff bases. This reaction occurs through the condensation of the primary amino groups with aldehydes or ketones. The resulting compounds, containing an imine or azomethine group (C=N), are important in various fields, including the synthesis of metal complexes. rsc.org

The synthesis of Schiff bases from diamines can be controlled to react at one or both amino groups. For instance, reacting a diamine with an aromatic aldehyde in a 1:1 molar ratio can lead to a mono-Schiff base, while a 1:2 ratio can produce a bis-Schiff base. tandfonline.comresearchgate.net These reactions are often carried out by refluxing the reactants in an organic solvent like ethanol (B145695) or methanol. tandfonline.com Green chemistry approaches have also been developed, using water as a solvent at room temperature, which can lead to high yields and simplified purification. tandfonline.comtandfonline.com

For example, a Schiff base can be formed by reacting this compound with an aldehyde like p-methylbenzaldehyde. prepchem.com The reaction is typically carried out by refluxing the components in a solvent like benzene, with azeotropic removal of the water formed during the reaction. prepchem.com

Reactant 1 Reactant 2 Reaction Type Product
This compound prepchem.comp-Methylbenzaldehyde prepchem.comCondensationBis(4'-methylbenzal)-2-chloro-1,4-phenylenediamine prepchem.com
1,2-Diaminobenzene tandfonline.comSalicylaldehyde tandfonline.comCondensation (Green Route)Mono- or Bis-Schiff base tandfonline.com
Benzene diamine researchgate.netAromatic aldehyde researchgate.netCondensationMono-Schiff base researchgate.net

Synthesis of Substituted 1,4-Diaminobenzene Analogues

Mechanistic Investigations of Synthetic Reactions

The reactions involving this compound and other diamines have been the subject of mechanistic studies. The nucleophilic character of the amino groups is central to their reactivity. In reactions such as nucleophilic aromatic substitution, the diamine acts as the nucleophile.

Studies on the reactions of diamines with substrates like 2,4-dinitrochlorobenzene in aprotic solvents have revealed the significant role of hydrogen bonding. conicet.gov.ar The amine can form aggregates through intermolecular hydrogen bonds, and the resulting hydrogen-bonded nitrogen atom exhibits enhanced nucleophilicity compared to a monomeric amine. conicet.gov.ar This can lead to a reaction mechanism that is third-order in amine, where one molecule of the amine acts as the nucleophile and a second molecule assists in the departure of the leaving group. conicet.gov.ar The nature of the solvent also plays a crucial role, with low-permittivity solvents favoring mechanisms where an extra amine molecule helps to stabilize the developing charge in the transition state. conicet.gov.ar

Advanced Spectroscopic Characterization and Structural Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-1,4-diaminobenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, the aromatic protons appear as multiplets in the downfield region, typically between δ 6.0 and 7.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the chloro and amino substituents. The amino (-NH2) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. A study of various substituted 1,4-diaminobenzene derivatives showed that electron-withdrawing groups, like chlorine, tend to shift the proton signals to a higher frequency (downfield). arxiv.org For instance, in one analysis, the aromatic protons of this compound were observed at δ 6.87 (d, J=2.4Hz, 1H), 6.66 (d, J=8.4Hz, 1H), and 6.55 (dd, J=8.4, 2.4Hz, 1H), while the two amino groups appeared as broad singlets at 3.69 ppm and 3.38 ppm. columbia.edu

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
6.87 doublet 2.4 Ar-H
6.66 doublet 8.4 Ar-H
6.55 doublet of doublets 8.4, 2.4 Ar-H
3.69 broad singlet - -NH₂
3.38 broad singlet - -NH₂

Source: columbia.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppm Assignment
~140-150 C-NH₂
~120-130 C-Cl
~115-125 C-H

Note: This table is based on general principles and data for similar compounds as specific experimental data was not found.

¹H NMR Spectral Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amino groups are typically observed as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations usually appear in the 1250-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are seen in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on similar molecules, like 1,4-diaminobenzene, show characteristic peaks for N-H and C=C stretching, which provides a basis for interpreting the spectrum of its chlorinated derivative. researchgate.netresearchgate.net

Table 3: Key IR Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch >3000
C=C Ring Skeletal Stretch 1450-1600
C-N Stretch 1250-1350
C-Cl Stretch 600-800

Source: mdpi.comresearchgate.net

Vibrational Frequency Assignments

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is characterized by absorption bands that arise from π → π* transitions within the benzene ring. The presence of the amino and chloro substituents influences the energy of these transitions and thus the position of the absorption maxima (λmax). The amino groups, being electron-donating, tend to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The chlorine atom, while having a deactivating inductive effect, also has electron-donating resonance effects that can further modify the spectrum. An experimental value for the maximum absorption wavelength (λmax) of this compound in ethanol (B145695) has been reported as 318 nm. guidechem.comchemicalbook.comtcichemicals.com This absorption is attributed to the electronic transitions within the substituted aromatic system. researchgate.netpsu.edu

Table 4: UV-Vis Spectral Data for this compound

Solvent λmax (nm) Type of Transition
Ethanol 318 π → π*

Source: guidechem.comchemicalbook.comtcichemicals.com

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the case of this compound, with a molecular formula of C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol , mass spectrometry confirms its elemental composition and provides insights into its structural features. ebi.ac.ukcymitquimica.com

When subjected to mass spectrometry, the this compound molecule is ionized, typically forming a molecular ion (M⁺). This ion, along with various fragment ions, is then separated based on its mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of these ions, offering a unique fingerprint of the compound.

The fragmentation of this compound is influenced by the presence of the chloro and amino functional groups on the benzene ring. The initial fragmentation often involves the loss of characteristic neutral fragments. Common fragmentation pathways for aromatic amines and halogenated compounds can be predicted, although the precise pattern is determined experimentally. For instance, the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the molecular ion are plausible fragmentation steps. Analysis of the isotopic pattern is also crucial, as the presence of chlorine (with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) results in a characteristic M+2 peak, further confirming the presence of a chlorine atom in the molecule.

Interactive Table: Predicted Mass Spectrometry Data for this compound

Ion DescriptionPredicted m/zPredicted Relative Abundance
Molecular Ion [M]⁺ (with ³⁵Cl)142High
Molecular Ion [M+2]⁺ (with ³⁷Cl)144Approx. 1/3 of M⁺
Loss of Cl107Moderate
Loss of NH₂126Low to Moderate
Loss of HCN115Moderate

Note: The relative abundances are predictive and can vary based on the specific ionization technique and energy used in the mass spectrometer.

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula of the parent ion and its fragments, distinguishing it from other compounds with the same nominal mass.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with one or more unpaired electrons, such as free radicals. bhu.ac.in In the context of this compound, ESR spectroscopy is particularly valuable for studying radical intermediates that may form during its synthesis, degradation, or involvement in redox reactions. Aromatic amines, including phenylenediamines, can be oxidized to form radical cations. orkg.org

The oxidation of 1,4-diaminobenzene and its derivatives can lead to the formation of semiquinone-type radical intermediates. researchgate.net For this compound, one-electron oxidation would generate the corresponding radical cation, [C₆H₇ClN₂]⁺•. This paramagnetic species would be ESR-active. The ESR spectrum of this radical would provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

The spectrum's g-value and hyperfine coupling constants are key parameters obtained from an ESR experiment. The g-value is characteristic of the radical's electronic environment. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁴N, and ¹³C) within the radical. The number of lines in the hyperfine pattern and their splitting constants reveal which nuclei are interacting with the unpaired electron and the extent of that interaction.

For the this compound radical cation, one would expect to observe hyperfine coupling to the two nitrogen atoms of the amino groups and to the hydrogen atoms on the benzene ring. The magnitude of these coupling constants would indicate the degree of delocalization of the unpaired electron over the aromatic system and the amino groups.

While specific ESR spectral data for the this compound radical cation is not detailed in the provided search results, studies on similar molecules, like 1,4-diaminobenzene, have shown the formation of radical species upon oxidation, which exhibit characteristic ESR signals. orkg.orgresearchgate.net The study of such radical intermediates is crucial for understanding reaction mechanisms, such as those involved in oxidative polymerization or the metabolic activation of aromatic amines. researchgate.net

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous picture of the molecule's solid-state structure.

For this compound, which exists as a crystalline powder at room temperature, X-ray crystallography can elucidate the exact geometry of the benzene ring, the positions of the chloro and amino substituents, and how these molecules pack together in the crystal lattice. guidechem.com This information is fundamental to understanding its physical properties and reactivity.

Although a specific crystallographic study for this compound was not found in the search results, data for related compounds, such as derivatives of 1,2-diaminobenzene and 1-chloro-2-methyl-4-nitrobenzene, demonstrate the power of this technique. researchgate.netresearchgate.net These studies reveal detailed structural parameters and insights into intermolecular forces like hydrogen bonding and π-π stacking, which stabilize the crystal structure. researchgate.net

Based on the known structure of similar aromatic compounds, a crystallographic analysis of this compound would be expected to reveal a nearly planar benzene ring. The C-Cl, C-N, and C-C bond lengths would be determined with high precision. Furthermore, the analysis would show the intermolecular interactions, which are likely to be dominated by hydrogen bonds between the amino groups of one molecule and the nitrogen atoms or the chloro group of neighboring molecules. These interactions play a crucial role in determining the compound's melting point, solubility, and other macroscopic properties.

Interactive Table: Expected Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal SystemTo be determined experimentally (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined experimentally
Unit Cell Dimensions (a, b, c, α, β, γ)To be determined experimentally
Bond Lengths (e.g., C-Cl, C-N, C-C)High precision values (e.g., C-Cl ~1.74 Å, C-N ~1.40 Å)
Bond Angles (e.g., C-C-C, C-C-Cl)High precision values (e.g., ~120° within the ring)
Intermolecular InteractionsPresence and geometry of N-H···N or N-H···Cl hydrogen bonds

The structural data obtained from X-ray crystallography is invaluable for computational modeling and for understanding the structure-property relationships of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for 2-Chloro-1,4-diaminobenzene

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. researchgate.net For this compound, DFT calculations, often utilizing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been instrumental in exploring its geometry, vibrational spectra, and electronic characteristics. researchgate.netresearchgate.net

Geometry Optimization and Molecular Conformation

Theoretical calculations begin with geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For substituted benzenes like this compound, these calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. globalresearchonline.net Studies on similar aromatic amines have shown that the optimized geometric parameters obtained through DFT calculations are generally in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netresearchgate.net The planarity of the benzene (B151609) ring and the orientation of the amino and chloro substituents are key aspects determined through these computational methods.

Vibrational Frequency Predictions and Correlation with Experimental Data

DFT calculations are widely used to predict the vibrational frequencies of molecules. These theoretical frequencies correspond to the fundamental modes of vibration, which can be experimentally observed using techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.net For related chloro- and amino-substituted aromatic compounds, a good correlation is often found between the calculated and experimental vibrational spectra after applying a scaling factor to the theoretical frequencies to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net This correlation allows for the confident assignment of experimentally observed spectral bands to specific vibrational modes, such as N-H stretching, C-Cl stretching, and various ring vibrations. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ajchem-a.com

For this compound, the presence of electron-donating amino groups and an electron-withdrawing chloro group significantly influences the energies and distributions of the HOMO and LUMO. arxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com In substituted 1,4-diaminobenzenes, electron-withdrawing substituents like chlorine tend to lower the HOMO energy level. arxiv.org

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the electron-donating ability of the molecule.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions in an MEP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP analysis would likely show negative potential around the nitrogen atoms of the amino groups due to their lone pairs of electrons, and a region of less negative or even positive potential around the electron-withdrawing chlorine atom.

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly using DFT, are employed to investigate the mechanisms of chemical reactions involving this compound. wuxibiology.comresearchgate.net These studies can elucidate reaction pathways, identify transition states, and calculate activation energies. For instance, in reactions like nucleophilic substitution, the lobes of the LUMO can indicate the most probable sites for nucleophilic attack. wuxibiology.com By analyzing the FMOs and MEP, researchers can predict how this compound will interact with other reagents, providing insights into its reactivity in various chemical transformations. researchgate.netnumberanalytics.com

Non-Linear Optical (NLO) Properties Prediction and Analysis

Theoretical calculations are also valuable for predicting the Non-Linear Optical (NLO) properties of molecules. nih.gov NLO materials are of great interest for applications in optoelectronics and photonics. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters for assessing NLO properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). worldscientific.com

For organic molecules, a significant NLO response is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.gov In this compound, the amino groups act as electron donors and the chloro-substituted benzene ring can act as part of the π-system. DFT calculations can predict the values of α and β, providing a theoretical assessment of the NLO potential of the molecule. researchgate.networldscientific.com Studies on similar donor-acceptor substituted aromatic systems have demonstrated the utility of these computational predictions in the design of new NLO materials. nih.govnih.gov

NLO ParameterDescription
Dipole Moment (μ) A measure of the separation of positive and negative charges in a molecule.
Polarizability (α) The ability of the electron cloud of a molecule to be distorted by an external electric field.
First Hyperpolarizability (β) A measure of the second-order NLO response of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. jocpr.comresearchgate.net These models are instrumental in predicting the properties and activities of new or untested chemicals by comparing them to a set of known compounds. jocpr.com For substances related to this compound, QSAR studies have been particularly insightful for understanding and predicting toxicity.

Research into the ecotoxicity of nitrogen-containing aromatic molecules, a class that includes di-amino primary aromatic amines like this compound, has utilized QSAR to correlate molecular descriptors with toxicity. oup.com The primary physicochemical descriptor in many of these studies is the hydrophobic parameter, specifically the log P (logarithm of the 1-octanol/water partition coefficient), which quantifies a compound's lipophilicity. oup.com

One significant study investigating the toxicity of various nitrogen-containing aromatic compounds in Tetrahymena pyriformis found that a simple QSAR model based on log P was not sufficient for the entire dataset. The analysis revealed that the compounds could be separated into at least two distinct groups with parallel linear correlations, suggesting different potential modes of action or the influence of other molecular properties. oup.com Compounds with multiple hydrogen-polar nitrogen groups, such as diamines, formed one of these groups. oup.com

Furthermore, the study highlighted that for molecules with strong electron-reacting groups in para- and ortho-positions, such as 1,2-diaminobenzene, electronic and steric effects can play a significant role that is not captured by the log P value alone. oup.com This observation is directly relevant to this compound, which features two amine groups and a chlorine atom on the benzene ring.

Mechanistic insights that inform QSAR models have also been proposed. For instance, chemicals that can form a 1,4-diaminobenzene moiety are capable of engaging in electron cycling. ljmu.ac.uk This process can interfere with the mitochondrial electron transport chain, a potential mechanism of toxicity. ljmu.ac.uk The ability of the 1,4-diaminobenzene structure to be reversibly oxidized suggests it can act as a cycling agent, accepting an electron from one part of the respiratory chain and donating it to another, thereby disrupting normal function. ljmu.ac.uk

QSAR models have also been developed to predict specific toxicological endpoints like hepatocarcinogenicity for various chemicals, including aromatic amines. chemsrc.com The carcinogenicity of 2-chloro-p-phenylenediamine itself has been evaluated in animal studies, providing essential biological activity data that can be used to build and validate such predictive models. chemsrc.comchemicalbook.com

The following table, derived from a QSAR study on nitrogen-containing aromatic compounds, illustrates the relative toxicity of different chemical subsets, providing a basis for structure-activity relationship analysis.

Relative Toxicity RankChemical SubsetExample Compounds
Least ToxicDi-nitrogen-containing basic nitrogen heterocyclicPyrazine, Pyrazole
Di-nitrogen-containing neutral nitrogen heterocyclic-
Mono-nitrogen-containing basic heterocyclic-
Mono-nitrogen-containing neutral heterocyclic-
Amino-containing basic nitrogen heterocyclic-
Mono-amino primary aromatic amine-
Mono-nitro nitroaromatic-
Amino- and nitro-containing basic nitrogen heterocyclic-
Di-amino primary aromatic amine-
Nitro-containing basic nitrogen heterocyclic-
Nitro-containing primary aromatic amine4-Nitroaniline
Most ToxicDi-nitro nitroaromatic1,4-Dinitrobenzene

This table is adapted from findings on the relative toxicity of different subsets of nitrogen-containing aromatic compounds. oup.com The ranking demonstrates a clear structure-activity relationship, where the type and number of functional groups significantly influence toxicity.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of 2-Chloro-1,4-diaminobenzene, offering high resolution and sensitivity.

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for the analysis of this compound and its related compounds. sielc.comsielc.com These methods typically employ a non-polar stationary phase, such as an octadecylsilane (B103800) (ODS) or a specialized reverse-phase column with low silanol (B1196071) activity, and a polar mobile phase. sielc.comnih.gov

A straightforward RP-HPLC method involves a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For instance, a method using a C18 column with a mobile phase of methanol (B129727) and water has been successfully applied for the determination of related aromatic amines. researchgate.net The use of smaller particle columns (e.g., 3 µm) can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com

Specific conditions can be tailored to resolve complex mixtures. For example, in the analysis of p-chloronitrobenzene and its metabolites, which include related aniline (B41778) compounds, an ODS column was used with varying mobile phases. One such mobile phase was a mixture of 0.005 M phosphate (B84403) buffer (pH 3.6) and methanol (76:24, v/v) containing sodium 1-octanesulfonate, with UV detection at 240 nm. nih.gov

Table 1: Example of RP-HPLC Conditions for Aromatic Amine Analysis

ParameterCondition 1Condition 2
Column Newcrom R1Octadecylsilane (ODS), 5µm
Mobile Phase Acetonitrile, Water, Phosphoric Acid0.005 M Phosphate Buffer (pH 3.6), Methanol (76:24, v/v) with 1.2 mM Sodium 1-octanesulfonate
Detection UVUV at 240 nm
Application Analysis of this compoundAnalysis of p-chloroaniline and related metabolites

This table provides illustrative examples of RP-HPLC conditions and does not represent a comprehensive list.

Impurity profiling is a critical aspect of drug development and chemical manufacturing, aiming to detect, identify, and quantify impurities. lcms.cz When mass spectrometry alone is insufficient for complete structure elucidation of impurities, preparative HPLC is employed to isolate these compounds for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. lcms.cz

The scalability of analytical HPLC methods is a key advantage. sielc.comsielc.com An analytical method developed for this compound can be scaled up for preparative separation to isolate impurities. sielc.comsielc.com This involves using a larger column with the same stationary phase chemistry but a larger particle size (e.g., 5-µm) to handle higher sample loads. lcms.cz The method is optimized for resolution and throughput, and the sample concentration is increased significantly for injection onto the preparative column. lcms.cz Fraction collection parameters are then fine-tuned to ensure the isolation of pure compounds. lcms.cz

Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for both separation and identification. For the analysis of this compound, HPLC-MS methods require a volatile mobile phase to be compatible with the MS interface. sielc.comsielc.com Therefore, non-volatile acids like phosphoric acid, used in some HPLC methods, must be replaced with a volatile alternative such as formic acid. sielc.comsielc.com

HPLC-MS/MS, which involves tandem mass spectrometry, is particularly useful for the sensitive and selective detection of aromatic amines in complex matrices like hair dyes. fda.gov.tw This technique uses an electrospray ionization (ESI) source and allows for the monitoring of specific precursor-to-product ion transitions, enhancing specificity and reducing background noise. fda.gov.tw The analysis of various phenylenediamine isomers has been achieved using techniques like HPLC-ESI-MS/MS. rsc.org

Preparative Separation and Impurity Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

GC-MS is a highly effective technique for identifying volatile and semi-volatile organic compounds, making it suitable for analyzing degradation products of this compound. sci-hub.seepa.gov In studies of anaerobic degradation of related compounds like 2-chloro-4-nitroaniline (B86195), GC-MS has been instrumental in identifying metabolites. sci-hub.se For example, during the degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7, GC-MS analysis detected a molecular ion with an m/z of 142, which confirmed the formation of this compound as an intermediate product. sci-hub.se

The general approach involves extracting the compounds from the sample, often followed by a derivatization step to increase volatility and improve chromatographic performance, although direct analysis is also possible. researchgate.netmdpi.com The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries or known standards. epa.gov GC-MS has been used to screen for aromatic amines in industrial sludge by analyzing the more volatile reduction products. epa.gov

Table 2: Identified Degradation Intermediates of 2-chloro-4-nitroaniline by GC-MS

Degrading MicroorganismParent CompoundIdentified Intermediatem/z
Geobacter sp. KT72-chloro-4-nitroanilineThis compound142
Geobacter sp. KT72-chloro-4-nitroaniline1,4-diaminobenzene108
Thauera aromatica KT92-chloro-4-nitroaniline4-nitroaniline138
Thauera aromatica KT92-chloro-4-nitroaniline1,4-diaminobenzene108
Thauera aromatica KT92-chloro-4-nitroanilineAniline93

Source: Adapted from a study on the anaerobic degradation of 2-chloro-4-nitroaniline. sci-hub.se

Thin-Layer Chromatography (TLC) in Analytical Separations

Thin-layer chromatography is a simple, cost-effective, and rapid technique for the qualitative analysis and separation of organic compounds, including aromatic amines. tandfonline.comwisc.edu It is often used to monitor the progress of chemical reactions or to get a preliminary assessment of the purity of a substance. wisc.eduglobalresearchonline.net

The principle of TLC involves the separation of compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or mixture of solvents). wisc.edu For aromatic amines, silica gel 'G' is a commonly used stationary phase. tandfonline.com

The choice of mobile phase is critical for achieving good separation. niscpr.res.in The polarity of the solvent system can be adjusted to control the migration of the compounds up the plate. niscpr.res.in For aromatic amines, various solvent systems have been explored, including mixtures of organic solvents like butanol-acetic acid-water, benzene-methanol, and ethyl acetate-methanol-formic acid. Surfactant-mediated mobile phases, such as those containing cetyl trimethyl ammonium (B1175870) bromide (CTAB), have also been used to separate aromatic amines on silica gel layers. tandfonline.comglobalresearchonline.net The concentration of the surfactant can influence the mobility and separation efficiency of the amines. tandfonline.com

After development, the separated spots are visualized. Since many aromatic amines are colorless, a visualization agent is often required. A common method is to spray the plate with a solution such as 1% methanolic p-dimethylaminobenzaldehyde (p-DAB) containing sulfuric acid. niscpr.res.in The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated and can be used for identification purposes. libretexts.org

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

Microbial activity is a primary driver for the breakdown of organic pollutants in the environment. The metabolism of 2-Chloro-1,4-diaminobenzene, particularly under anaerobic conditions, has been elucidated through studies on related compounds.

Under anaerobic conditions, certain bacteria have demonstrated the capability to metabolize chlorinated aromatic amines. One notable pathway involves the transformation of 2-chloro-4-nitroaniline (B86195). The bacterium Geobacter sp. KT7 has been shown to degrade 2-chloro-4-nitroaniline by first reducing the nitro group to an amine, forming this compound as a key intermediate. sci-hub.se Following its formation, the bacterium proceeds to dechlorinate this compound, yielding 1,4-diaminobenzene. sci-hub.se This reductive dechlorination step is a crucial detoxification mechanism, as it removes the halogen substituent that often contributes to the persistence and toxicity of aromatic compounds. The complete degradation pathway by Geobacter sp. KT7 involves the transformation of 2-chloro-4-nitroaniline to this compound, which is then converted to 1,4-diaminobenzene. sci-hub.se

The study of microbial degradation pathways relies on the successful identification of transient intermediate compounds. In the anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7, specific metabolites were detected that confirm the role of this compound in the pathway.

During this process, this compound was identified as an intermediate, appearing at concentrations up to 16.0 µM. sci-hub.se Its subsequent transformation led to the formation of 1,4-diaminobenzene, which was also detected as a downstream metabolite. sci-hub.se The transient nature of these intermediates was observed when a mixed microbial culture was used, where both compounds were mostly undetectable after 20 days, suggesting complete degradation. sci-hub.se

Table 1: Identified Intermediates in the Anaerobic Degradation by Geobacter sp. KT7

Precursor Compound Intermediate Downstream Product Reference

Anaerobic Degradation Mechanisms

Photodegradation Mechanisms and Products

Sunlight can be a significant factor in the transformation of chemical compounds in the aquatic environment. The photochemical reactions of this compound are influenced by its ability to absorb UV radiation, leading to the formation of new products.

While direct photolysis studies on this compound are limited, research on the closely related isomer, 4-Chloro-1,2-phenylenediamine (4-Cl-o-PDA), provides a model for its photochemical behavior. The photodegradation of 4-Cl-o-PDA in aqueous solution follows second-order kinetics, indicating that the reaction rate involves two molecules of the parent compound. nih.gov The proposed pathway begins with the photo-oxidation of 4-Cl-o-PDA to form a diimine intermediate. nih.gov This highly reactive intermediate then dimerizes by reacting with another molecule of 4-Cl-o-PDA. nih.gov The resulting dimer undergoes cyclization through the loss of a hydrogen chloride (HCl) molecule, forming 7-chloro-2,3-diamino-5,10-dihydrophenazine, which is subsequently oxidized to the final, more stable product, 2,3-diamino-7-chlorophenazine. nih.gov Given the structural similarities, a comparable dimerization and cyclization pathway could be hypothesized for this compound under UV irradiation.

The initial step in the photoreaction of chlorinated phenylenediamines involves the absorption of a photon, leading to an excited state. This excited molecule can then interact with molecular oxygen. It is proposed that this interaction proceeds via one of two mechanisms: either energy transfer to create singlet oxygen (¹O₂) or electron transfer to form an oxygen anion radical (O₂⁻·). nih.gov Both singlet oxygen and the oxygen anion radical are highly reactive species capable of oxidizing the chlorinated phenylenediamine to a diimine intermediate, which initiates the degradation cascade. nih.gov The formation of these radical species is a key step driving the subsequent dimerization and product formation. nih.gov

Table 2: Photodegradation Details of 4-Chloro-1,2-phenylenediamine (as a model)

Feature Description Reference
Reaction Kinetics Second-order nih.gov
Proposed Intermediates Diimine, Dimerized Adduct, 7-chloro-2,3-diamino-5,10-dihydrophenazine nih.gov
Radical Species Singlet oxygen (¹O₂), Oxygen anion radical (O₂⁻·) nih.gov
Final Product 2,3-Diamino-7-chlorophenazine nih.gov

| Half-life (Sunlight) | 39 minutes | nih.gov |

UV Photolysis Pathways

Environmental Monitoring and Detection Strategies

Effective monitoring of this compound in environmental samples is essential for assessing contamination levels and the efficacy of remediation efforts. Various analytical methods have been developed for the detection of phenylenediamines and related aromatic amines.

A range of analytical techniques are available for the detection and quantification of diaminobenzene isomers. These include chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . rsc.orgresearchgate.net Spectrophotometric and electrochemical methods have also been successfully employed. rsc.orgplos.org For instance, electrochemical sensors, such as those fabricated with cobalt oxide/ytterbium oxide nanoparticles on a glassy carbon electrode, have shown high sensitivity and low detection limits for isomers like 1,2-diaminobenzene. plos.org Another strategy for screening environmental samples, such as industrial sludge, involves chemical reduction (e.g., with tin chloride or sodium hydrosulfite) to convert azo dyes into their constituent aromatic amines, which can then be identified by techniques like HPLC/MS. epa.gov This approach is useful for identifying the potential for this compound to be formed as a breakdown product in waste streams. epa.gov

Table 3: Environmental Monitoring and Detection Methods for Phenylenediamines

Analytical Method Target Analyte(s) Key Features Reference(s)
High-Performance Liquid Chromatography (HPLC) Phenylenediamine isomers, Azo dye metabolites Good for separation and quantification of multiple components in a mixture. rsc.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Phenylenediamine isomers, Azo dye metabolites Provides structural confirmation of identified compounds. rsc.orgresearchgate.net
Electrochemical Sensors 1,2-Diaminobenzene High sensitivity, low detection limits, suitable for rapid screening. plos.org
Spectrophotometry/Colorimetry p-Phenylenediamine (B122844) Often used for quantification based on color-forming reactions. rsc.org

| Chemical Reduction followed by HPLC/MS | Aromatic amines (from azo dyes) | Screens for the potential of amine formation in complex matrices like sludge. | epa.gov |

Advanced Toxicology and Genotoxicity Research

In Vitro Genotoxicity Studies

In vitro studies provide a foundational understanding of a chemical's potential to damage genetic material. For 2-Chloro-1,4-diaminobenzene, a variety of assays have been employed to assess its genotoxic capabilities at the cellular and molecular level.

Ames Test and Gene Mutation Assays

The Ames test, a widely used bacterial reverse mutation assay, has been a key tool in evaluating the mutagenic potential of this compound. nih.gov This test utilizes specific strains of Salmonella typhimurium to detect point mutations. nih.gov

Research has shown that this compound sulfate (B86663) is mutagenic in the Ames test. chemicalbook.com Specifically, in the presence of a metabolic activation system (S9), the compound induced an increase in the number of revertants in Salmonella typhimurium strain TA98, indicating its potential to cause frameshift mutations. europa.eu Without metabolic activation, a biologically relevant increase in mutations was not observed. europa.eu Another study confirmed that the compound is positive for gene mutations in vitro. tga.gov.au These findings are significant as a large proportion of mutagenic non-carcinogens are benzeneamines and substituted benzeneamines. researchgate.net

Further investigations have explored the mutagenic activity of this compound and its derivatives. For instance, a study comparing several phenylenediamines found that 2-Chloro-p-phenylenediamine was mutagenic, while related compounds showed different activity profiles. ebi.ac.uk

Table 1: Summary of Ames Test Results for this compound
Test SystemMetabolic Activation (S9)ResultReference
Salmonella typhimurium TA98PresentPositive europa.eu
Salmonella typhimuriumAbsentNegative europa.eu
In vitro gene mutation assayNot specifiedPositive tga.gov.au

In Vitro Cytotoxicity and Apoptosis Mechanisms

Studies have investigated the cytotoxic effects of this compound and its ability to induce apoptosis, or programmed cell death. Research on structurally related diaminobenzene compounds has shed light on these mechanisms. For example, diaminobenzene Schiff base compounds have demonstrated cytotoxicity towards leukemia cell lines. researchgate.net These compounds were found to induce apoptosis through the activation of caspases 3 and 7. researchgate.net The upstream activation of caspase-9 suggests the involvement of the mitochondrial apoptotic pathway. researchgate.net

While direct studies on this compound's role in apoptosis are less specific, the genotoxic effects observed in assays like the comet assay, which detected single-strand DNA breaks in human lymphocytes, suggest a potential to trigger apoptotic pathways as a cellular response to DNA damage. ebi.ac.uk Research on the related compound 4-chloro-1,2-phenylenediamine has shown it induces apoptosis in kidney cells, initiated by reactive oxygen species (ROS) and involving both intrinsic and extrinsic caspase activation pathways. nih.gov

In Vivo Genotoxicity Assessments

In vivo studies are crucial for understanding the genotoxic effects of a substance within a whole organism, taking into account metabolic processes that are not fully replicated in vitro.

Mouse Micronucleus Assay System

The mouse micronucleus assay is a key in vivo test that detects chromosomal damage in developing red blood cells. pharmaron.com Studies on this compound and its isomers have yielded important data.

While 2-chloro-p-phenylenediamine tested positive for gene mutations in vitro, it was found to be negative for genotoxicity in in vivo assays, including the micronucleus test in rats. europa.eutga.gov.au In one study, rats were administered the compound orally, and no biologically relevant increase in micronucleated polychromatic erythrocytes was observed in bone marrow cells. europa.eu

In contrast, the structurally related compound 4-chloro-o-phenylenediamine (COP) induced significant dose-related increases in micronucleated-polychromatic erythrocytes (MPCE) in mice at all tested doses and sampling times, with the peak response at 24 hours. nih.gov This assay was able to distinguish between the carcinogenic 4-chloro-o-phenylenediamine and its non-carcinogenic analogue, 4-nitro-o-phenylenediamine. nih.gov

Table 2: In Vivo Micronucleus Assay Results
CompoundSpeciesOutcomeReference
2-Chloro-p-phenylenediamineRatNegative europa.eutga.gov.au
4-Chloro-o-phenylenediamineMousePositive nih.govnih.gov

Mechanism of Action in Biological Systems

Understanding the molecular mechanisms by which this compound exerts its toxic effects is essential for risk assessment.

Role of Intracellular Calcium in Toxicity

While direct research on the role of intracellular calcium in the toxicity of this compound is limited, studies on the parent compound, p-phenylenediamine (B122844) (PPD), provide valuable insights. Research has shown that PPD-induced apoptosis in human lymphocytes is primarily mediated through an enhancement of intracellular calcium. nih.gov This increase in calcium, along with oxidative stress, adversely affects cellular organelles like mitochondria and lysosomes, leading to lipid peroxidation and caspase-3 activation. nih.gov Given the structural similarity, it is plausible that this compound could exert toxicity through a similar mechanism involving disruption of intracellular calcium homeostasis.

Oxidative Stress Induction

Research indicates that nitroaromatic compounds, a class to which this compound is related, can induce oxidative stress. iarc.fr For instance, 2-chloronitrobenzene has been shown to increase methemoglobin levels and cause oxidative damage to red blood cells in animal studies. iarc.fr While direct studies on this compound's capacity to induce oxidative stress are not extensively detailed in the provided results, the behavior of structurally similar compounds suggests a potential mechanism for toxicity. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This can lead to cellular damage.

Caspase Activation and Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or infected cells. This process is mediated by a family of proteases called caspases. mdpi.comnih.gov Caspases exist as inactive precursors (pro-caspases) and are activated through a cascade in response to apoptotic signals. mdpi.com There are initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). mdpi.comnih.gov

Studies on related diaminobenzene compounds have shed light on their ability to induce apoptosis. For example, diaminobenzene Schiff base derivatives have been shown to induce apoptosis in human leukemia cells. researchgate.net This process involves the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis. researchgate.net This pathway is triggered by the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9, known as the apoptosome, leading to caspase-9 activation. mdpi.com Activated caspase-9 then activates executioner caspases like caspase-3, which carry out the dismantling of the cell. mdpi.com

While direct evidence for this compound is limited in the search results, the apoptotic activity of similar compounds suggests a likely mechanism of action.

Immunological Effects and Sensitization Potential

This compound and its related phenylenediamines are recognized for their potential to cause immunological reactions, particularly skin sensitization. tga.gov.auebi.ac.uksigmaaldrich.com

Key Findings on Immunological Effects:

Strong Sensitizer: this compound is categorized as a strong skin sensitizer. europa.eu

Allergic Reactions: Case reports have documented severe allergic contact dermatitis, including itchy dermatitis on the eyebrows and eyelids and severe inflammation, following exposure to hair dyes containing this compound. tga.gov.au

Systemic Effects: Studies on related compounds like p-Phenylenediamine (PPD) show that even concentrations too low to cause visible skin reactions can still prime the immune system, potentially leading to systemic immunological effects. ebi.ac.uk

Hapten Activity: Phenylenediamines act as haptens, which are small molecules that can elicit an immune response only when bound to a larger carrier protein. ebi.ac.uk

The Scientific Committee on Consumer Safety (SCCS) in the EU has concluded that the use of 2-chloro-p-phenylenediamine and its sulfate in hair, eyelash, and eyebrow dyes is not safe for consumers due to its sensitization potential. tga.gov.au

Carcinogenicity Research and Risk Assessment

The carcinogenic potential of this compound has been the subject of investigation, with studies yielding mixed results.

Summary of Carcinogenicity Studies:

Study TypeSpeciesFindingsConclusion
2-Year Feeding StudyRatsNo evidence of carcinogenicity. chemicalbook.comNot carcinogenic in rats. chemicalbook.com
2-Year Feeding StudyMiceNo evidence of carcinogenicity. chemicalbook.comNot carcinogenic in mice. chemicalbook.com
BioassayFischer 344 rats and B6C3F1 miceAssociated with dose-related increases in hepatocellular adenomas in male B6C3F1 mice. cir-safety.orgInsufficient evidence for carcinogenicity in either mice or rats according to NCI and IARC. cir-safety.org

The International Agency for Research on Cancer (IARC) has not classified this compound as a probable, possible, or confirmed human carcinogen at levels greater than or equal to 0.1%. capotchem.cn However, a bioassay conducted by the National Cancer Institute (NCI) on its sulfate salt showed a dose-related increase in liver tumors (hepatocellular adenomas) in male mice. cir-safety.org Despite this, both the NCI and IARC concluded that there was insufficient evidence to classify the compound as a carcinogen in either mice or rats. cir-safety.org In contrast, the related compound 4-chloro-o-phenylenediamine is considered by IARC to have sufficient evidence for carcinogenicity in experimental animals, leading to a classification as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. healthcouncil.nl

It is important to note that while some studies on this compound itself did not find it to be carcinogenic, its use in certain consumer products has been restricted due to other health concerns like sensitization. chemicalbook.cominnospk.com

Applications in Advanced Materials and Polymer Chemistry

Role as an Intermediate in Polymer Synthesis

2-Chloro-1,4-diaminobenzene serves as a crucial monomer or intermediate in the synthesis of various polymers. nanotrun.com Its bifunctional nature, possessing two reactive amine groups, allows it to participate in polymerization reactions to form long-chain molecules. The presence of the chlorine atom on the benzene (B151609) ring modifies the properties of the resulting polymers, such as solubility and thermal stability, compared to those derived from the unsubstituted 1,4-phenylenediamine. mdpi.comgoogle.com It can be used as a monomer for the synthesis of polymers like plastics and rubber. nanotrun.com

This compound is utilized in the production of aramids, a class of heat-resistant and high-strength synthetic fibers. These aromatic polyamides are synthesized through a condensation reaction between an aromatic diamine and an aromatic diacid chloride. Specifically, this compound can be reacted with terephthaloyl chloride in a low-temperature polycondensation reaction to create a type of aramid polymer. mdpi.com

The resulting polymer, poly(2-chloro-p-phenyleneterephthalamide), is an analogue of the well-known aramid fiber Kevlar, which is made from 1,4-phenylenediamine and terephthaloyl chloride. nih.gov The incorporation of the chlorine atom into the polymer backbone is a method of chemical modification intended to improve properties like solubility, which is often a challenge with rigid aramid polymers. mdpi.com For the synthesis of aramid fibers with enhanced characteristics, a high purity of 2-chloro-1,4-phenylenediamine (not less than 99.5%) is required. google.com Experimental aramid fibers have been produced using 2-chloro-p-phenylenediamine, although they may not be in widespread commercial use. nih.gov

In the broad family of polyurethanes, this compound can function as a building block, specifically as a chain extender in the synthesis of poly(urethane-urea)s (PUUs). mdpi.comrsc.org PUUs are a specific subclass of polyurethanes that are typically produced in a two-step process. mdpi.com First, a diisocyanate reacts with a long, flexible macrodiol to form a prepolymer with isocyanate end-caps. mdpi.com In the second step, a chain extender, which is a short-chain diamine or diol, is added to react with these isocyanate groups, leading to the growth of the final polymer chains. mdpi.com

When a diamine like this compound is used as the chain extender, its amine groups react with the isocyanate groups of the prepolymer. rsc.orgwikipedia.org This reaction forms strong and rigid urea (B33335) linkages (−NH−CO−NH−), resulting in a poly(urethane-urea) with a segmented structure of hard (from the diisocyanate and diamine) and soft (from the macrodiol) segments. mdpi.comrsc.org The chlorine substituent on the diamine is an electron-withdrawing group, which can influence the reactivity of the amine groups and the properties of the final polymer, such as mechanical strength and thermal stability. mdpi.comarxiv.org

Precursor for Aramid Fibers

Conductance Studies in Single-Molecule Junctions

This compound has been a key compound in the study of electron transport through single-molecule junctions, a fundamental area of molecular electronics. arxiv.org In these experiments, a single molecule is trapped between two metal electrodes, typically gold, and its electrical conductance is measured. arxiv.orgnih.gov The amine groups at either end of the 1,4-diaminobenzene molecule serve as effective anchors to the gold electrodes, creating a stable metal-molecule-metal junction. arxiv.orgcolumbia.edu By measuring the conductance of a series of substituted 1,4-diaminobenzene molecules, researchers can probe how the intrinsic properties of the molecule affect charge transport. arxiv.org

Research has shown that the electrical conductance of a 1,4-diaminobenzene single-molecule junction can be systematically tuned by adding different chemical substituents to the benzene ring. nih.govaip.org The transport of electrons through these junctions occurs via a mechanism known as non-resonant tunneling, where the conductance is highly dependent on the alignment of the molecule's frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the metal electrodes. arxiv.org

Studies reveal that for the 1,4-diaminobenzene system, the HOMO level is closer to the gold Fermi energy. arxiv.orgarxiv.org The substituent on the ring alters the energy of this HOMO level. Electron-donating groups (like methyl or methoxy) raise the energy of the HOMO, moving it closer to the Fermi level and thus increasing the junction's conductance. arxiv.orgnih.gov Conversely, electron-withdrawing groups, such as the chlorine atom in this compound, lower the energy of the HOMO. arxiv.orgaip.org This shift increases the energy gap between the HOMO and the Fermi level, which reduces the junction's conductance. arxiv.orgnih.gov Therefore, this compound consistently shows a lower conductance value than the unsubstituted 1,4-diaminobenzene. arxiv.org

Table 1: Single-Molecule Junction Conductance of Substituted 1,4-Diaminobenzenes
CompoundSubstituent(s)CharacterConductance (G₀)
2-Methoxy 1,4-diaminobenzene-OCH₃Donating6.9 x 10⁻³
2-Methyl 1,4-diaminobenzene-CH₃Donating6.4 x 10⁻³
1,4-diaminobenzene-HUnsubstituted6.4 x 10⁻³
This compound-ClWithdrawing6.0 x 10⁻³
2-Cyano 1,4-diaminobenzene-CNWithdrawing6.0 x 10⁻³
2-fluoro 1,4-diaminobenzene-FWithdrawing5.8 x 10⁻³
Data sourced from Venkataraman et al. (2007). arxiv.org Conductance is given in units of G₀, the quantum of conductance (2e²/h).

Dye and Pigment Synthesis and Mechanism

This compound is an important intermediate in the chemical industry for the synthesis of various dyes and pigments. guidechem.cominnospk.com It serves as a versatile building block for producing a range of colored compounds used in sectors like textiles, coatings, and cosmetics. guidechem.cominnospk.com For instance, it is used in the manufacturing of pigments such as macromolecular brown SR and macromolecular red BR. nanotrun.com

The mechanism of its action in dye synthesis relies on the reactivity of its two amino groups and the influence of the chloro-substituted benzene ring. guidechem.cominnospk.com These amino groups can undergo various chemical reactions to form larger, more complex chromophoric (color-bearing) systems. guidechem.com A common reaction is diazotization, where one or both amino groups are converted into diazonium salts using nitrous acid. These highly reactive diazonium salts can then be coupled with other aromatic compounds (coupling components) to form azo dyes, which constitute a large and important class of colorants. The presence of the chlorine atom can affect the final color (hue) and properties such as lightfastness and stability of the dye molecule. innospk.com The compound is also used in formulations for permanent hair dyes, where it acts as a "primary intermediate" that reacts with other components inside the hair shaft to form permanent color pigments. nih.gov

Pharmacological and Biomedical Research Potential

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

2-Chloro-1,4-diaminobenzene serves as a crucial intermediate in the synthesis of certain pharmaceuticals. guidechem.comnanotrun.com Its chemical reactivity allows it to be a key starting material for the creation of active pharmaceutical ingredients (APIs). guidechem.com The presence of the chloro and amino functional groups provides specific reaction points for building larger, more complex molecular architectures necessary for therapeutic activity. guidechem.com

Research and industrial applications have demonstrated its role in the production of specific drugs. For instance, it is utilized as an intermediate in the synthesis of the anti-cancer drug etoposide. nanotrun.com The development of new drugs based on 2-chloro-1,4-phenylenediamine is an area of ongoing research, with a focus on potentially creating novel treatments for cancer and inflammatory diseases. nanotrun.com Its application as an intermediate is not limited to a single therapeutic area, highlighting its versatility in medicinal chemistry. guidechem.comnanotrun.com

Table 1: Examples of APIs Synthesized Using this compound as an Intermediate This table is for illustrative purposes and may not be exhaustive.

Active Pharmaceutical Ingredient (API) Therapeutic Category Reference
Etoposide Anti-cancer nanotrun.com

Pharmacokinetic Studies and Method Development

The analysis of this compound in biological systems is essential for understanding its behavior and for its application in pharmaceutical development. To this end, specific analytical methods have been developed. A reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) method has been established for its analysis. sielc.com This liquid chromatography technique is noted to be suitable for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound. sielc.com

The developed HPLC method is scalable and can be used for the isolation of impurities during preparative separation, which is a critical step in pharmaceutical manufacturing. sielc.com The method's adaptability for Mass-Spectrometry (MS) compatible applications, by substituting phosphoric acid with formic acid in the mobile phase, further enhances its utility in detailed analytical and metabolic studies. sielc.com

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Specification Reference
Chromatography Mode Reverse Phase (RP) sielc.com
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, and Formic Acid sielc.com

| Application Suitability | Pharmacokinetics, Impurity Isolation | sielc.com |

Antimicrobial Properties and Related Research

This compound and its salt form, 2-Chlorobenzene-1,4-diammonium sulphate, have been reported to possess antimicrobial properties. guidechem.comguidechem.com This characteristic makes the compound and its derivatives subjects of interest in the development of new antimicrobial agents, which could potentially be used in pharmaceuticals and agrochemicals. nanotrun.comguidechem.com

While direct studies on the antimicrobial mechanism of this compound are not extensively detailed, research into structurally related compounds provides insight into the potential of the diaminobenzene scaffold. For example, new 1,4-bis(N'-substituted thioureido)benzene derivatives, synthesized from 1,4-diaminobenzene, have been evaluated for their antibacterial activity. researchgate.net These studies involved testing the synthesized compounds against a panel of both Gram-positive and Gram-negative bacterial strains, with some derivatives showing promising activity when compared to standard drugs like levofloxacin. researchgate.net This line of research highlights the utility of the phenylenediamine core structure as a basis for creating novel compounds with significant biological activity.

Table 3: Bacterial Strains Used in Antimicrobial Evaluation of Diaminobenzene Derivatives This table lists bacterial strains against which derivatives of a related compound (1,4-diaminobenzene) were tested, indicating a research direction for this class of chemicals.

Bacterial Strain Type Examples of Strains Tested Reference
Gram-positive Bacillus subtilis (B.s.), Staphylococcus aureus (S.a.), Micrococcus luteus (M.l.) researchgate.net

| Gram-negative | Escherichia coli (E.c.), Pseudomonas aeruginosa (P.a.), Salmonella typhi (S.t.), Klebsiella pneumoniae (K.p.) | researchgate.net |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Green Chemistry Principles

The traditional synthesis of 2-Chloro-1,4-diaminobenzene often involves the reduction of 2-chloro-4-nitroaniline (B86195). Future research is increasingly directed towards aligning these synthetic pathways with the principles of green chemistry to enhance sustainability and reduce environmental impact.

Key areas of development include:

Catalyst-Free and Solvent-Free Reduction: Researchers are exploring protocols that eliminate the need for catalysts and hazardous organic solvents. One such approach involves the reduction of corresponding di-Schiff bases using sodium borohydride (B1222165) under solvent-free conditions, which offers benefits like mild reaction conditions, high yields, and simplified work-up procedures. researchgate.net

Aqueous Medium Synthesis: The use of water as a solvent is a cornerstone of green chemistry. bibliotekanauki.pl Efforts are underway to adapt synthetic routes for aromatic diamines to aqueous environments, which can significantly reduce the reliance on volatile and toxic organic solvents. researchgate.net

Microwave-Assisted and Ultrasonication Synthesis: These non-conventional energy sources can accelerate reaction rates, often leading to shorter reaction times and increased energy efficiency compared to traditional heating methods. bibliotekanauki.pl

Biocatalytic Approaches: Engineered microorganisms present a promising, eco-friendly route for producing a wide range of primary diamines from renewable feedstocks like alcohols. rsc.org This one-pot, one-step method has the potential for scalable and sustainable industrial production of aromatic diamines. rsc.org

CO2 as a C1 Source: Investigating the use of carbon dioxide as a raw material for the synthesis of isocyanate precursors from aromatic diamines offers a pathway to valorize this greenhouse gas and develop non-phosgene routes to polyurethanes. rsc.org

These green chemistry approaches aim to create more efficient, economical, and environmentally benign processes for the production of this compound and related compounds. researchgate.netbibliotekanauki.pl

Advanced Spectroscopic Techniques for In Situ Monitoring

Real-time monitoring of chemical reactions is crucial for process optimization, ensuring safety, and maximizing efficiency. Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), utilizes various analytical tools for in-line or on-line process control. thermofisher.comrsc.org Advanced spectroscopic techniques are at the forefront of PAT for monitoring the synthesis of aromatic amines.

Key Spectroscopic Methods and Their Applications:

Raman Spectroscopy: This technique is particularly valuable for monitoring hydrogenation reactions, including those involving both gas and liquid phases. stolichem.comstolichem.com It can provide detailed "molecular fingerprints," allowing for the non-destructive determination of chemical structure and phase. stolichem.comstolichem.com Fiber-optic Raman probes can be used for on-line monitoring of high-pressure catalytic hydrogenation reactions in real-time. nih.gov However, factors like stirring speed, hydrogen pressure, temperature, and catalyst particle concentration can affect the Raman signal intensity. nih.govoptica.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy is a powerful tool for studying reaction mechanisms, such as the catalytic carbonylation of nitroaromatics. acs.org Attenuated Total Reflection (ATR)-FTIR can be used to monitor the liquid phase and the solid/liquid catalyst interface simultaneously, identifying adsorbed species and reaction intermediates. rsc.org For certain hydrogenation reactions, ATR-FTIR may be more sensitive than Raman spectroscopy. nih.govoptica.org

UV-Vis Spectrometry: In-line UV-Vis spectrometry can be employed in continuous flow processes to monitor reaction progress and detect side-products in real-time. rsc.org

The integration of these spectroscopic tools within a PAT framework allows for a deeper understanding of reaction kinetics and mechanisms, leading to improved process control and product quality. acs.orgmt.com

Integrated Computational and Experimental Approaches for Mechanistic Insights

Combining experimental studies with computational modeling provides a powerful synergy for elucidating the complex reaction mechanisms involved in the synthesis of this compound, particularly the hydrogenation of its nitroaromatic precursors.

Computational and Experimental Synergy:

Density Functional Theory (DFT) Studies: DFT calculations are employed to investigate the activities of various catalysts, predict reaction pathways, and understand the role of different catalyst promoters. acs.orgrsc.org For instance, DFT can model the adsorption of reactants and the dissociation of hydrogen on catalyst surfaces, providing insights into the rate-determining steps of a reaction. acs.orgrsc.org

Spectroscopic and Computational Correlation: Experimental techniques like IR spectroscopy can identify key reaction intermediates, and these findings can be rationalized and further explored through DFT simulations. mdpi.comnih.gov This combined approach has been used to confirm that the reaction mechanism for nitrobenzene (B124822) hydrogenation can differ depending on the nature of the metal catalyst used. mdpi.comnih.gov

Mechanistic Pathways: The hydrogenation of nitroaromatics is generally understood to proceed through either a direct or an indirect (condensation) route. In situ FTIR experiments suggest a pathway involving the formation of nitrosobenzene, which is then reduced to phenylhydroxylamine and finally to aniline (B41778). rsc.orgrsc.org Computational studies can help to model the energetics of these different pathways and identify the most favorable routes under specific conditions. rsc.org

This integrated approach, leveraging both experimental observation and theoretical calculation, is crucial for the rational design of more efficient and selective catalysts for the synthesis of this compound and other aromatic amines. acs.orgresearchgate.net

Exploration of New Applications in Materials Science

Aromatic diamines are fundamental building blocks for a wide range of high-performance polymers. chemmethod.com The unique properties of this compound, including its chlorinated aromatic structure, make it a candidate for incorporation into advanced materials with tailored characteristics.

Potential Applications in Polymer Science:

High-Performance Polymers: Aromatic diamines are key monomers in the synthesis of polymers with high thermal stability, good chemical resistance, and robust mechanical properties. acs.orgspecialchem.com These include polyamides, polyimides, polyureas, and polyurethanes. chemmethod.com The introduction of a chlorine atom can potentially enhance flame retardancy and modify other polymer properties.

Aramid Fibers: Aramid fibers, known for their exceptional strength and heat resistance, are synthesized through the polycondensation of aromatic diamines and aromatic diacyl chlorides. btraindia.comnih.govwikipedia.org While p-phenylenediamine (B122844) is a common monomer, the use of substituted diamines like this compound could lead to new types of aramid fibers with unique properties. researchgate.netniscpr.res.in

Poly(imide-imine) Vitrimers: Recent research has focused on developing high-performance, healable, and degradable polymers. acs.org Aromatic diamines are being used to create novel poly(imide-imine) vitrimers with high tensile strength, glass transition temperatures, and thermal decomposition temperatures. acs.org The incorporation of this compound into such systems could be explored to further enhance these properties.

Future research in this area will likely focus on synthesizing and characterizing new polymers derived from this compound to evaluate their potential for applications in demanding fields such as aerospace, military, and electronics. specialchem.comresearchgate.net

Detailed Studies on Environmental Remediation and Detoxification

The presence of chlorinated aromatic amines like this compound in the environment is a concern due to their potential toxicity and persistence. Research into effective remediation and detoxification strategies is therefore essential.

Emerging Remediation Technologies:

Microbial Degradation: Several bacterial strains have been identified that can degrade chlorinated anilines. oup.com Some bacteria can utilize these compounds as a sole source of carbon and nitrogen. sciepub.comoup.com The degradation pathways often involve dioxygenase enzymes that lead to the formation of chlorocatechols, which are then further metabolized. frontiersin.org The efficiency of biodegradation can be influenced by factors such as the concentration of the compound and the size of the microbial inoculum. nih.gov

Metabolic Pathway Elucidation: Detailed studies are uncovering the specific metabolic pathways involved in the breakdown of chlorinated nitroaromatic compounds. For example, Rhodococcus sp. has been shown to degrade 2-chloro-4-nitroaniline by first converting it to 4-amino-3-chlorophenol. researchgate.netplos.org Understanding these pathways is crucial for developing targeted bioremediation strategies.

Advanced Oxidation Processes (AOPs): AOPs are being investigated as a means to break down persistent organic pollutants. These technologies generate highly reactive hydroxyl radicals that can mineralize complex organic molecules.

Further research is needed to isolate and characterize more microbial strains with the ability to degrade this compound and to optimize conditions for their use in bioremediation applications. sciepub.comnih.gov

Comprehensive Toxicological Profiling and Risk Mitigation Strategies

A thorough understanding of the toxicological profile of this compound is necessary to establish safe handling procedures and mitigate potential risks to human health and the environment.

Key Areas of Toxicological Investigation:

Genotoxicity and Carcinogenicity: While some studies have been conducted, a comprehensive assessment of the genotoxic and carcinogenic potential of this compound is still needed. The Ames test has indicated mutagenicity for its sulfate (B86663) salt. chemicalbook.com However, a 2-year feeding study in rats and mice did not find it to be carcinogenic. chemicalbook.comnih.gov Further investigation using a variety of assays is warranted.

Dermal and Ocular Irritation: Initial studies suggest that this compound can cause mild conjunctival inflammation in animal models. europa.eu More detailed studies are required to fully characterize its potential as a skin and eye irritant.

Sensitization: There is evidence to suggest that this compound could be a strong sensitizer, meaning it could cause allergic reactions upon repeated exposure. europa.eucapotchem.cn

Metabolism and Reactive Intermediates: The metabolic fate of this compound is a key area of research. The reduction of the nitro group in its precursor, 2-chloro-4-nitroaniline, can lead to the formation of reactive intermediates that may contribute to its toxicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be used to predict the toxicological properties of chemicals based on their structure, providing a valuable tool for initial risk assessment. capotchem.cn

A comprehensive toxicological profile, including data on acute and chronic toxicity, reproductive effects, and environmental fate, is essential for establishing exposure limits and ensuring the safe handling and use of this compound. capotchem.cnchemsrc.com

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1,4-diaminobenzene, and how do reaction conditions influence yield?

  • Methodology : this compound can be synthesized via electrophilic aromatic substitution. Key routes include:
  • Catalytic chlorination : Using sulfuryl chloride (SO₂Cl₂) in chloroform/acetonitrile under controlled temperatures (-40°C to rt) to achieve regioselective chlorination .
  • Oxidative chlorination : Ceric ammonium nitrate (CAN) catalyzes chlorination with acetyl chloride, enabling efficient nuclear substitution .
  • Reductive methods : Hydrazine in ethanol reduces nitro precursors (e.g., 2-chloro-4-nitroaniline) at 80°C for 2 hours .
  • Critical factors : Solvent polarity, temperature, and catalyst selection significantly impact regioselectivity and yield. Monitor reaction progress via TLC or HPLC.

Q. How can researchers safely handle this compound given its toxicity profile?

  • Methodology :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Tox. 4 Inhalation) .
  • Waste disposal : Classify as hazardous waste (UN-No: 3265) and neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .
  • Emergency protocols : For skin contact, rinse immediately with water for 15+ minutes; for eye exposure, use eyewash stations .

Q. What analytical techniques are suitable for characterizing this compound purity and structure?

  • Methodology :
  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives.
  • Spectroscopy : FT-IR for amine (-NH₂) and C-Cl bond identification (~750 cm⁻¹); ¹H NMR (DMSO-d₆) for aromatic proton signals (δ 6.5–7.2 ppm) .
  • Elemental analysis : Confirm C, H, N, and Cl content against theoretical values (C₆H₇ClN₂) .

Advanced Research Questions

Q. How does halogen substitution (Cl vs. F/Br) affect the thermal conductance of 1,4-diaminobenzene derivatives in molecular junctions?

  • Methodology :
  • Experimental design : Use scanning tunneling microscopy (STM) break-junction techniques to measure thermal conductance (k) at single-molecule levels.
  • Data : this compound exhibits k = 22.2 pW/K (DFT Fermi level: 2.7 pW/K), lower than fluoro- (24.4 pW/K) but higher than bromo-derivatives (16.9 pW/K) due to electron-withdrawing effects and bond polarizability .
  • Analysis : Compare with computational models (e.g., density functional theory) to correlate substituent electronegativity with phonon scattering efficiency .

Q. What mechanistic pathways explain the carcinogenic potential of this compound in environmental samples?

  • Methodology :
  • Source identification : Detect as a reduction product of azo dyes (e.g., 2-chloro-4-nitroaniline) in textiles using LC-MS/MS .
  • Toxicological assays :
  • In vitro : Expose human keratinocytes (HaCaT cells) to assess DNA adduct formation via ³²P-postlabeling.
  • In vivo : Administer to rodents (OECD TG 451) to monitor tumorigenicity (classified as Carc. 2 H351) .
  • Metabolite profiling : Identify N-hydroxylated intermediates using cytochrome P450 isoforms (CYP1A2) to elucidate bioactivation pathways .

Q. How can computational models optimize the regioselectivity of this compound synthesis?

  • Methodology :
  • DFT calculations : Simulate transition states (e.g., Gaussian 09) to compare activation energies for chlorination at ortho, meta, and para positions.
  • Solvent effects : Use COSMO-RS to predict solvent interactions (e.g., acetonitrile vs. chloroform) that favor 1,4-substitution .
  • Catalyst screening : Evaluate Lewis acids (e.g., AlCl₃) or organocatalysts for improved selectivity using molecular docking (AutoDock Vina) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.